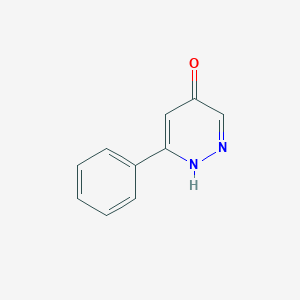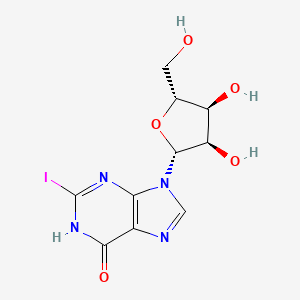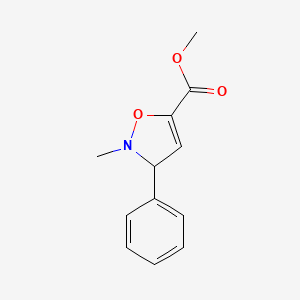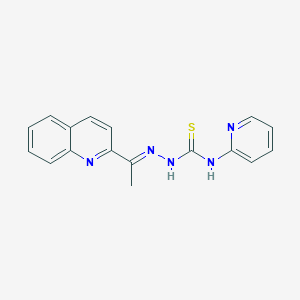
4-Pyridazinol, 6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridazinol, 6-phenyl- is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. The presence of a phenyl group at the 6-position and a hydroxyl group at the 4-position makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridazinol, 6-phenyl- can be achieved through various methods. One common approach involves the cyclization of hydrazine derivatives with appropriate diketones or keto acids. For instance, the reaction of phenylhydrazine with 1,3-diketones under acidic conditions can yield the desired pyridazinol derivative .
Industrial Production Methods: Industrial production of 4-Pyridazinol, 6-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Pyridazinol, 6-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyridazinol derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyridazinol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for cardiovascular diseases and as an anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Pyridazinol, 6-phenyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit calcium ion influx, which is essential for platelet aggregation. This inhibition can lead to antiplatelet activity, making it a potential candidate for cardiovascular therapies .
Comparison with Similar Compounds
Pyridazine: A parent compound with similar structural features but lacks the phenyl and hydroxyl groups.
Pyridazinone: Contains a keto group instead of a hydroxyl group at the 4-position.
Phenylpyridazine: Similar structure but without the hydroxyl group at the 4-position.
Uniqueness: 4-Pyridazinol, 6-phenyl- is unique due to the presence of both a phenyl group at the 6-position and a hydroxyl group at the 4-position. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
89868-16-6 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
6-phenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C10H8N2O/c13-9-6-10(12-11-7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13) |
InChI Key |
CXMJIUWPQALSJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12914766.png)

![6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline](/img/structure/B12914780.png)

![Cyclohepta[b][1,3]selenazolo[4,5-f]indole](/img/structure/B12914793.png)




![10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12914836.png)

![2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12914843.png)
